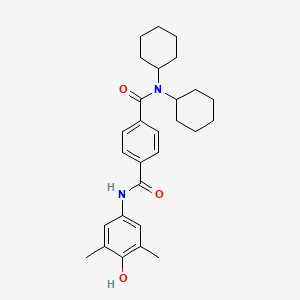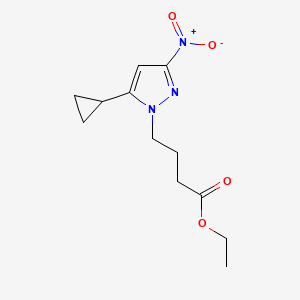![molecular formula C22H20ClF3N2O3 B10903204 (4Z)-4-(3-chloro-4,5-diethoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10903204.png)
(4Z)-4-(3-chloro-4,5-diethoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-1-(3-Chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one typically involves multiple steps:
Formation of the pyrazolone core: This can be achieved through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the chlorodiethoxyphenyl group: This step involves the reaction of the pyrazolone intermediate with a chlorodiethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s pyrazolone core is known for its anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for drug development.
Materials Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazolone core can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Z)-1-(3-Chloro-4,5-dimethoxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one
- 4-[(Z)-1-(3-Chloro-4,5-dihydroxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one
Uniqueness
The presence of the diethoxy groups in 4-[(Z)-1-(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one distinguishes it from similar compounds. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Propiedades
Fórmula molecular |
C22H20ClF3N2O3 |
|---|---|
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C22H20ClF3N2O3/c1-4-30-19-11-14(10-18(23)20(19)31-5-2)9-17-13(3)27-28(21(17)29)16-8-6-7-15(12-16)22(24,25)26/h6-12H,4-5H2,1-3H3/b17-9- |
Clave InChI |
WETIQNYMWHTSHR-MFOYZWKCSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Cl)OCC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10903126.png)

![4-bromo-3-{(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B10903134.png)


![5-(difluoromethyl)-4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903158.png)

![tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10903165.png)
![Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10903180.png)
![Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903183.png)
![methyl 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoate](/img/structure/B10903190.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL](2,4,6-trimethylpiperidino)methanone](/img/structure/B10903208.png)
![N-(4-chlorophenyl)-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10903210.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B10903216.png)
